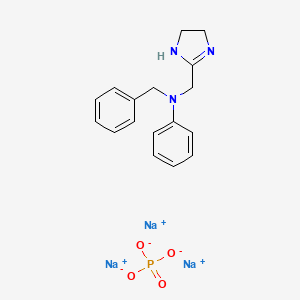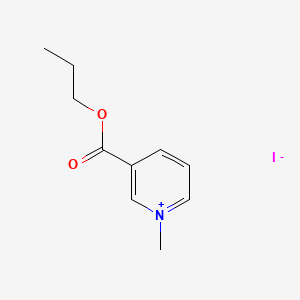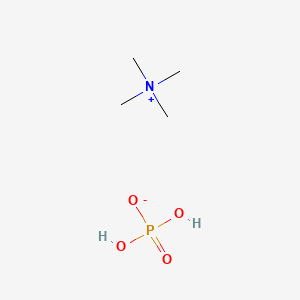
2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 303-735-8, also known as Diisopropanolamine, is a chemical compound that is widely used in various industrial and scientific applications. It is a secondary amine and an alcohol, which makes it a versatile compound in chemical synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Diisopropanolamine can be synthesized through the reaction of isopropanolamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
Isopropanolamine+Propylene Oxide→Diisopropanolamine
Industrial Production Methods
In industrial settings, Diisopropanolamine is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality.
化学反応の分析
Types of Reactions
Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives of Diisopropanolamine.
科学的研究の応用
Diisopropanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of surfactants, corrosion inhibitors, and as a component in metalworking fluids.
作用機序
Diisopropanolamine exerts its effects through various molecular pathways. It acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, altering their activity and stability.
類似化合物との比較
Similar Compounds
Monoethanolamine: Similar in structure but contains only one hydroxyl group.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity.
Uniqueness
Diisopropanolamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its dual functionality as an amine and an alcohol allows it to participate in diverse chemical reactions, enhancing its versatility in industrial and scientific applications.
特性
CAS番号 |
94213-32-8 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC名 |
2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-10(4-2-5-12(9)15)8-11-13(16)6-3-7-14(11)17/h2-7H,8,15-17H2,1H3 |
InChIキー |
OBXZVJNVWWTSSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)




